1-Allylpyrrolidine-2-carboxamide
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Overview
Description
1-Allylpyrrolidine-2-carboxamide is a compound belonging to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing ring, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylpyrrolidine-2-carboxamide can be synthesized through the amidation of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine with allyl chloride in the presence of a base to form 1-allylpyrrolidine. This intermediate can then be reacted with a carboxylic acid derivative, such as an acid chloride, to form the desired carboxamide .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole or its derivatives. For this compound, the process may include the use of metal catalysts and high-pressure conditions to achieve the desired product in high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Allylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-allylpyrrolidine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-allylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Pyrrolidine: A basic structure similar to 1-allylpyrrolidine-2-carboxamide but without the allyl and carboxamide groups.
1-Allylpyrrolidine: Similar structure but lacks the carboxamide group.
Pyrrolidine-2-carboxamide: Similar structure but lacks the allyl group.
Uniqueness: this compound is unique due to the presence of both the allyl and carboxamide groups, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-prop-2-enylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h2,7H,1,3-6H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZQWSVXYXKBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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